Cas no 1215210-04-0 (4-Aminopyrrolidin-3-ol dihydrochloride)

4-Aminopyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound’s aminohydroxypyrrolidine scaffold is particularly valuable for constructing biologically active molecules, including inhibitors and ligands, due to its ability to mimic natural amino acid structures. The presence of both amino and hydroxyl functional groups allows for selective modifications, making it a useful building block for medicinal chemistry applications. High purity and well-defined stereochemistry ensure reproducibility in synthetic routes, supporting its role in drug discovery and development.
4-Aminopyrrolidin-3-ol dihydrochloride structure
1215210-04-0 structure
Product name:4-Aminopyrrolidin-3-ol dihydrochloride
CAS No:1215210-04-0
MF:C4H12Cl2N2O
MW:175.056879043579
MDL:MFCD27665425
CID:1091164
PubChem ID:69959685

4-Aminopyrrolidin-3-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Aminopyrrolidin-3-ol dihydrochloride
    • SCHEMBL7009601
    • 1215210-04-0
    • EN300-19309884
    • MDL: MFCD27665425
    • Inchi: InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H
    • InChI Key: ZIAZOHSJJZWBPV-UHFFFAOYSA-N
    • SMILES: C1C(C(CN1)O)N.Cl.Cl

Computed Properties

  • Exact Mass: 174.033
  • Monoisotopic Mass: 174.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 66.7
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.3A^2

4-Aminopyrrolidin-3-ol dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19309884-5.0g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
5g
$2235.0 2023-05-26
Enamine
EN300-19309884-0.5g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
0.5g
$739.0 2023-09-17
Enamine
EN300-19309884-1.0g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
1g
$770.0 2023-05-26
Enamine
EN300-19309884-5g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
5g
$2235.0 2023-09-17
Enamine
EN300-19309884-1g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
1g
$770.0 2023-09-17
Enamine
EN300-19309884-0.25g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
0.25g
$708.0 2023-09-17
Enamine
EN300-19309884-2.5g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
2.5g
$1509.0 2023-09-17
Enamine
EN300-19309884-0.1g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
0.1g
$678.0 2023-09-17
Enamine
EN300-19309884-0.05g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
0.05g
$647.0 2023-09-17
Enamine
EN300-19309884-10.0g
4-aminopyrrolidin-3-ol dihydrochloride
1215210-04-0
10g
$3315.0 2023-05-26

Additional information on 4-Aminopyrrolidin-3-ol dihydrochloride

Introduction to 4-Aminopyrrolidin-3-ol dihydrochloride (CAS No. 1215210-04-0)

4-Aminopyrrolidin-3-ol dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1215210-04-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of both an amine group and a hydroxyl group, along with its dihydrochloride salt form, enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 4-Aminopyrrolidin-3-ol dihydrochloride contribute to its versatility in drug design. The pyrrolidine core is a common motif in many pharmacologically active agents, including antiviral, anticancer, and antimicrobial compounds. The amine functionality allows for further chemical modifications, such as coupling with carboxylic acids to form amides, which are prevalent in drug molecules. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, influencing the compound's binding affinity and pharmacokinetic properties.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting complex diseases. 4-Aminopyrrolidin-3-ol dihydrochloride has emerged as a promising scaffold for the discovery of new drugs. Its unique structural properties make it an attractive candidate for further exploration in medicinal chemistry. Researchers have leveraged its framework to design molecules with enhanced efficacy and reduced side effects compared to existing treatments.

One of the most compelling aspects of 4-Aminopyrrolidin-3-ol dihydrochloride is its potential in addressing unmet medical needs. For instance, studies have highlighted its role in developing inhibitors targeting enzymes involved in viral replication. The compound's ability to interact with specific amino acid residues within these enzymes suggests that it could be a key component in creating antiviral drugs with improved potency and selectivity. Furthermore, its structural similarity to known pharmacophores increases the likelihood of successful drug development through structure-based drug design approaches.

The synthesis of 4-Aminopyrrolidin-3-ol dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protecting group strategies are commonly utilized in its preparation. These synthetic routes highlight the compound's importance not only as a target molecule but also as a building block for more complex derivatives.

Recent advancements in computational chemistry have further accelerated the discovery process involving 4-Aminopyrrolidin-3-ol dihydrochloride. Molecular modeling and virtual screening techniques allow researchers to predict the binding interactions between this compound and potential drug targets with high accuracy. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods, enabling faster identification of lead compounds for further optimization.

The pharmacological profile of 4-Aminopyrrolidin-3-ol dihydrochloride has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential in modulating various biological pathways relevant to human health. For example, research indicates that derivatives of this compound exhibit inhibitory activity against kinases involved in cancer progression. By targeting these critical enzymes, 4-Aminopyrrolidin-3-ol dihydrochloride derivatives may offer novel therapeutic strategies for combating tumors while minimizing off-target effects.

Another area where 4-Aminopyrrolidin-3-ol dihydrochloride shows promise is in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments targeting disorders such as Alzheimer's and Parkinson's disease. Studies suggest that it can modulate neurotransmitter systems and protect against oxidative stress-induced neuronal damage. These findings underscore the compound's potential as a neuroprotective agent.

The safety profile of 4-Aminopyrrolidin-3-ol dihydrochloride is another critical consideration in its development as a therapeutic agent. Extensive toxicological studies have been conducted to assess its acute and chronic toxicity levels. Results from these studies indicate that the compound exhibits moderate solubility and moderate bioavailability, which are favorable characteristics for drug candidates. Additionally, preliminary data suggest low immunogenicity and minimal hepatotoxicity potential.

In conclusion,4-Aminopyrrolidin-3-ol dihydrochloride (CAS No. 1215210-04-0) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features, synthetic accessibility, and promising pharmacological properties make it an invaluable asset for medicinal chemists seeking to develop novel drugs. As research continues to uncover new applications for this compound,4-Aminopyrrolidin-3-ol dihydrochloride is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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